6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a triazole ring fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid hydrazide with triethyl orthoformate and ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Industry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of various industrial products.
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine: Lacks the fluorine atom at the 6th position.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole: Contains a thiadiazole ring fused to the triazole ring.
Uniqueness
The presence of the fluorine atom at the 6th position in 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one imparts unique chemical and biological properties to the compound. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H4FN3O |
---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
6-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C6H4FN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) |
InChI Key |
IDAVWSPFBMGVRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1F |
Origin of Product |
United States |
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